molecular formula C10H9N B1294516 2-Phenylcyclopropanecarbonitrile CAS No. 5590-14-7

2-Phenylcyclopropanecarbonitrile

Cat. No. B1294516
CAS RN: 5590-14-7
M. Wt: 143.18 g/mol
InChI Key: KUCVFITUDJTMFA-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanecarbonitrile is a compound that features a cyclopropane ring, a three-membered carbon ring, which is substituted with a phenyl group and a nitrile group. This structure is of interest due to its potential reactivity and applications in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to 2-Phenylcyclopropanecarbonitrile has been explored in various studies. For instance, 1-Phenylcyclopropene, a related compound, was synthesized from 1,1,2-tribromo-2-phenylcyclopropane by treatment with methyllithium followed by protonation . Additionally, the synthesis of activated cyclopropanes with a chiral auxiliary has been reported, which could be relevant for the enantioselective synthesis of 2-Phenylcyclopropanecarbonitrile derivatives . Furthermore, a new synthesis method for 3-aroylcyclopropane-1,1,2,2-tetracarbonitriles, which are structurally related to 2-Phenylcyclopropanecarbonitrile, has been developed without using potassium iodide to avoid side reactions .

Molecular Structure Analysis

The molecular structure of 2-Phenylcyclopropanecarbonitrile is characterized by the presence of a cyclopropane ring, which is known for its angle strain due to the 60-degree bond angles that deviate from the ideal tetrahedral angle of 109.5 degrees. This strain can lead to interesting reactivity patterns, such as ring-opening reactions. The phenyl group is an electron-rich moiety that can participate in various chemical reactions, while the nitrile group is an electron-withdrawing substituent that can affect the reactivity of the cyclopropane ring .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Phenylcyclopropanecarbonitrile has been studied extensively. For example, the regioselective Cope rearrangement of a related compound led to the formation of pentalelene derivatives . Ene reactions of 1-Phenylcyclopropene resulted in the formation of ene dimers and trimers, demonstrating the potential for cycloaddition reactions . The anionic ring-opening polymerization of substituted cyclopropanes, including 2-phenylcyclopropane-1,1-dicarbonitrile, has been investigated, showing that certain substituents can facilitate polymerization through a "push-pull" system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenylcyclopropanecarbonitrile and its derivatives are influenced by the substituents on the cyclopropane ring. The presence of electron-donating and electron-withdrawing groups can affect the solubility, stability, and reactivity of these compounds. For instance, the polymer derived from 2-phenylcyclopropane-1,1-dicarbonitrile was found to be soluble in hot sulfolane, with an inherent viscosity of 0.5 dl/g, indicating its potential for further functionalization and application in material science .

Scientific Research Applications

Nitric Oxide Donors and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a derivative of 2-Phenylcyclopropanecarbonitrile, has been studied for its ability to release nitric oxide under the action of thiol cofactors. This compound has shown high vasodilatory activity and potent inhibition of platelet aggregation, indicating its potential application in cardiovascular disorders (Medana et al., 1994).

Anionic Polymerization of Substituted Cyclopropanes

Research into the anionic ring-opening polymerization of substituted cyclopropane, including 2-phenylcyclopropane-1,1-dicarbonitrile, has provided insights into the polymerization process facilitated by a "push-pull" system of electron-donating and electron-withdrawing substituents. This study highlights its application in creating polymers with specific properties (Cho & Kim, 1980).

Synthesis and Characterization of Seco-Porphyrazines

The co-macrocyclizations involving derivatives of 2-Phenylcyclopropanecarbonitrile have been used to prepare seco-porphyrazines, which are efficient sensitizers for the production of singlet oxygen. These compounds have potential applications in photodynamic therapy and as photoactive materials (Sakellariou et al., 2003).

Synthesis of 3-Thio-Substituted 2-Amino Acids

2-Acyloxy-3-phenylthiopropionitriles, derived from 2-Phenylcyclopropanecarbonitrile, have been utilized as formylcarbonium ion synthons in the synthesis of S-phenylcysteine and 2-phenylthio enamines. This showcases its application in the synthesis of bioactive compounds and intermediates (Oku et al., 1987).

Corrosion Inhibition Studies

2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, structurally related to 2-Phenylcyclopropanecarbonitrile, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency and the mechanism of protection offer potential applications in industrial corrosion protection (Verma et al., 2015).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-phenylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCVFITUDJTMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302717
Record name 2-Phenylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclopropanecarbonitrile

CAS RN

4660-02-0, 5590-14-7
Record name 2-Phenylcyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4660-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbonitrile, 2-phenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
RB Silverman, JL Tan - The Journal of Organic Chemistry, 1984 - ACS Publications
… The exchange of the -proton of 2-phenylcyclopropanecarbonitrile, catalyzed by sodium methoxide, is based on the work of Walborsky and Hornyak.10 2-Phenylcyclopropanecarbonitrile …
Number of citations: 3 pubs.acs.org
MX Wang, GQ Feng - Tetrahedron Letters, 2000 - Elsevier
… For example, 2-phenylcyclopropanecarbonitrile 1a was converted completely into the … obtained from the biotransformations of 2-phenylcyclopropanecarbonitrile 1a and its analogs 1b–d …
Number of citations: 52 www.sciencedirect.com
JM McCabe Dunn, JT Kuethe, RK Orr, M Tudge… - Organic …, 2014 - ACS Publications
1,1-Disubstituted aryl cyclopropyl nitriles are useful moieties in biologically active compounds and provide access to a range of cyclopropyl derivatives. Herein, we describe the …
Number of citations: 35 pubs.acs.org
RJ Mohrbacher, NH Cromwell - Journal of the American Chemical …, 1957 - ACS Publications
… nitrile 2-phenylcyclopropanecarbonitrile. Four more … to /ra»s-2-phenylcyclopropanecarboxylic acid17 established the structure of the nitrile as that of 2phenylcyclopropanecarbonitrile. It …
Number of citations: 95 pubs.acs.org
MX Wang, GQ Feng - New Journal of Chemistry, 2002 - pubs.rsc.org
… While the parent 2-phenylcyclopropanecarbonitrile 1a and its para-substituted phenyl … was obtained from the biotransformations of 2-phenylcyclopropanecarbonitrile, 1a, and its analogs …
Number of citations: 46 pubs.rsc.org
LJ Altman, MR Bramwell… - Canadian Journal of …, 1971 - cdnsciencepub.com
… American Chemical Society, Eli amide was prepared from the reaction of cis-1-trifluoro- Lilly and Company, and the Rohm and Haas Company methyl-2-phenylcyclopropanecarbonitrile …
Number of citations: 7 cdnsciencepub.com
MX Wang, GQ Feng, QY Zheng - Tetrahedron: Asymmetry, 2004 - Elsevier
… To examine the effect of the halogen substituent X on the reaction, biotransformations of 2-phenylcyclopropanecarbonitrile 1e and of gem-dimethylcyclopropanecarbonitrile analogue 1f …
Number of citations: 47 www.sciencedirect.com
C Chen, S Feng, KS Chan - Organometallics, 2019 - ACS Publications
… trans-2-Phenylcyclopropanecarbonitrile (trans-1i) underwent reductive ring opening to afford 82% yield of 4-phenylbutyronitrile (2i) after heating for 22 h (Table 2, entry 4). Good …
Number of citations: 12 pubs.acs.org
SC Yasui, TA Keiderling - Journal of the American Chemical …, 1987 - ACS Publications
… frans-2-Phenylcyclopropanecarbonitrile. The nitrile derivatives were obtained by refluxing amide with thionyl chloride in benzene.12 The product was recrystallized from petroleum ether…
Number of citations: 17 pubs.acs.org
RJ Mohrbacher - 1956 - search.proquest.com
… amount represents a near quantitative y ie ld of 2-phenylcyclopropanecarbonitrile (II ) based … Olli mole) of 2-phenylcyclopropanecarbonitrile in 10 ml. of absolute ether was added to the …
Number of citations: 2 search.proquest.com

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